molecular formula C17H21N3O3 B15306430 tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate

tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate

Cat. No.: B15306430
M. Wt: 315.37 g/mol
InChI Key: MXAPZTOEDVBRLZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate (CAS: EN300-6494254) is a carbamate derivative featuring a pyrazole core substituted with a 3-formylphenyl group and a tert-butyl carbamate-linked ethyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl N-[2-[4-(3-formylphenyl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-7-8-20-11-15(10-19-20)14-6-4-5-13(9-14)12-21/h4-6,9-12H,7-8H2,1-3H3,(H,18,22)

InChI Key

MXAPZTOEDVBRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for treating certain diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The pyrazole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl N-[3-Nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate

  • Structure : The pyrazole ring is substituted with a nitro group at position 3 and a trifluoroethyl group at position 1.
  • Key Differences :
    • The 3-nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the 3-formylphenyl group.
    • The trifluoroethyl substituent increases hydrophobicity and metabolic stability, making it suitable for fluorinated drug candidates.
  • Applications : Likely used in medicinal chemistry for targeting enzymes sensitive to nitro or fluorinated groups .

tert-Butyl N-{2-[4-(Chlorosulfonyl)-1H-pyrazol-1-yl]ethyl}carbamate

  • Structure : Contains a chlorosulfonyl group at the pyrazole’s 4-position.
  • Key Differences: The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution (e.g., forming sulfonamides), unlike the formyl group’s aldehyde chemistry.
  • Applications : Useful as a sulfonation reagent or in polymer chemistry .

tert-Butyl N-(6-Bromohexyl)carbamate

  • Structure : A linear bromohexyl chain instead of the pyrazole-ethyl group.
  • Key Differences :
    • The bromohexyl chain facilitates alkylation reactions, contrasting with the formylphenyl-pyrazole’s conjugation-dependent reactivity.
    • Synthesized via SN2 reactions with K₂CO₃/NaI in dioxane, reflecting its simpler synthetic pathway compared to cross-coupling methods for aryl-pyrazoles .
  • Applications : Intermediate in lipidated peptide synthesis or surfactants.

Pharmaceutically Relevant Derivatives

  • Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Structure: Integrates chromenone and pyrazolopyrimidine moieties. Key Differences:
  • Dual fluorine atoms enhance binding to hydrophobic pockets in biological targets.
    • Applications : Anticancer or kinase inhibitor candidates, evidenced by its complex synthesis using Suzuki-Miyaura coupling .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications References
tert-Butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate 3-Formylphenyl, ethyl-carbamate Not provided Not reported Organic synthesis intermediate
tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate 3-Nitro, 1-trifluoroethyl Not provided Not reported Fluorinated drug development
tert-Butyl N-{2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]ethyl}carbamate 4-Chlorosulfonyl 277.13 Not reported Sulfonation reactions
tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Chromenone, pyrazolopyrimidine, dual fluorine 615.7 (M++1) 163–166 Anticancer/kinase inhibitors

Pharmacological and Industrial Relevance

  • Formyl Group Utility : The aldehyde in the target compound enables condensation reactions (e.g., hydrazone formation) for bioconjugation or prodrug design.
  • Fluorinated Analogs : Improved bioavailability and target engagement in CNS or anticancer drugs .
  • Sulfonyl Derivatives : Key for covalent inhibitor development or polymer cross-linking .

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